(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate

Catalog No.
S686701
CAS No.
3845-64-5
M.F
C14H22N2O6S
M. Wt
346.40 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan...

CAS Number

3845-64-5

Product Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate

Molecular Formula

C14H22N2O6S

Molecular Weight

346.40 g/mol

InChI

InChI=1S/C14H22N2O6S/c1-14(2,3)21-13(20)15-9(7-8-23-4)12(19)22-16-10(17)5-6-11(16)18/h9H,5-8H2,1-4H3,(H,15,20)

InChI Key

PCZJWSPKNYONIM-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)ON1C(=O)CCC1=O

Synonyms

Boc-Met-OSu;3845-64-5;Boc-L-methioninehydroxysuccinimideester;C14H22N2O6S;TBM-NHS;15461_ALDRICH;SCHEMBL8614577;15461_FLUKA;MolPort-003-926-807;ZINC1579824;4979AB;AKOS016003076;Boc-L-methioninehydeoxysuccinimideester;N-Boc-L-methionineN-SuccinimidylEster;AK-81135;KB-281503;B3433;FT-0698357;LT00645688;ST24030210;N-(tert-Butoxycarbonyl)-L-methionineN-SuccinimidylEster;2,5-Dioxo-1-pyrrolidinylN-{[(2-methyl-2-propanyl)oxy]carbonyl}methioninate

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)ON1C(=O)CCC1=O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)ON1C(=O)CCC1=O

SMTB is a chiral molecule containing a succinimide ring linked to an amino acid derivative. The (S) configuration indicates the stereochemistry at the second carbon atom. While the specific origin of SMTB is unclear, compounds with similar structures are often synthesized for use in peptide chemistry.


Molecular Structure Analysis

The key features of SMTB's structure include:

  • Succinimide ring: A four-membered cyclicimide formed from aspartic acid. This ring is known for its reactivity towards amines.
  • (S)-configured α-amino acid: The presence of a protected (tert-butoxycarbonyl or Boc) amine group suggests it might be a derivative of an amino acid like cysteine, with a methylthio (-SCH3) group on the fourth carbon. The (S) configuration refers to the spatial arrangement of substituents around the central carbon atom.
  • Ester linkage: The carbonyl group (C=O) linked to the oxygen atom connects the succinimide ring to the amino acid derivative.

Chemical Reactions Analysis

The most relevant chemical reaction for SMTB is likely its participation in peptide synthesis. The succinimide ring is known to react with primary amines (present in amino acids) to form amide bonds, a key linkage in peptides.

A generalized reaction scheme for this process is:

SMTB + H2N-R → Succinimide byproduct + R-CO-NH-CH(R')-COOH (where R and R' are amino acid side chains)


Physical And Chemical Properties Analysis

Data on SMTB's specific physical and chemical properties like melting point, boiling point, and solubility is not readily available in scientific databases.

As mentioned earlier, SMTB's primary function is likely related to its role in peptide synthesis. The succinimide ring acts as an activator, facilitating the formation of amide bonds between itself and the amine group of another amino acid. Once the amide bond forms, the succinimide ring detaches, leaving the peptide chain intact.

  • Succinimide rings can be mildly irritating [].
  • Organic compounds containing sulfur (like the methylthio group) may have a foul odor and require proper ventilation during handling [].

XLogP3

1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

346.11985760 g/mol

Monoisotopic Mass

346.11985760 g/mol

Heavy Atom Count

23

Other CAS

3845-64-5

Dates

Modify: 2023-08-15

High affinity binding of a glycopeptide elicitor to tomato cells and microsomal membranes and displacement by specific glycan suppressors

C W Basse, A Fath, T Boller
PMID: 8325850   DOI:

Abstract

We have previously isolated glycopeptides derived from yeast invertase that acted as highly potent elicitors in suspension-cultured tomato cells, inducing ethylene biosynthesis and phenylalanine ammonia-lyase activity, and we have found that the high mannose oligosaccharides released from the pure glycopeptide elicitors by endo-beta-N-acetylglucosaminidase H acted as suppressors of elicitor activity (Basse, C. W., Bock, K., and Boller, T. (1992) J. Biol. Chem. 267, 10258-10265). One of the elicitor-active glycopeptides (gp 8c) was labeled with t-butoxycarbonyl-L-[35S]methionine and purified by reversed phase high performance liquid chromatography resulting in a specific radioactivity of the derivative of about 900 Ci/mmol. This radiolabeled glycopeptide showed specific, saturable, and reversible binding to whole tomato cells under conditions in which cells are responsive to elicitors as well as to microsomal membranes derived from these cells. Ligand saturation experiments, performed with microsomal membranes, gave a dissociation constant (Kd) of 3.3 nM as determined by Scatchard analysis. Various glycopeptide elicitors and preparations from yeast invertase were compared with respect to their abilities to compete for binding of 35S-labeled gp 8c to tomato membranes and to induce ethylene biosynthesis in tomato cells. These studies revealed a high degree of correlation between elicitor activities in vivo and displacement activities in vitro. In both tests, a high activity depended on the presence of glycan side chains consisting of more than 8 mannosyl residues. The high mannose oligosaccharides that acted as suppressors of elicitor activity in vivo competed for binding of the labeled elicitor also. The suppressor-active glycan Man11GlcNAc and the elicitor-active gp 8c exhibited very similar displacement activities, and the inhibitory constant (Ki) of the glycan Man11GlcNAc was very similar to the Kd value calculated for 35S-labeled gp 8c, indicating that the glycopeptide elicitors and the glycan suppressors derived from these elicitors competed with similar affinities for the same binding site. The suppressor-inactive glycan Man8GlcNAc had a 200-fold lower capacity to compete for binding of 35S-labeled gp 8c to tomato membranes compared with the suppressor-active glycan Man11GlcNAc. Our results demonstrate the existence of a specific elicitor binding site in tomato cell membranes and suggest that glycopeptides and glycans act as agonists and antagonists for induction of the stress response, respectively, by competing for this binding site.


Peracylation of nucleosides with methionine: foundation for a method to detect carcinogen adducts

F Z Sheabar, M L Morningstar, G N Wogan
PMID: 7841344   DOI: 10.1021/tx00041a010

Abstract

We report the chemical foundation for a new method to detect carcinogen-DNA adducts, which we have designated adduct detection by acylation with methionine (ADAM). The method is based on reaction of DNA adducts with a protected methionine derivative, (tert-butoxycarbonyl)-L-methionine N-hydroxysuccinimidyl ester (TMB-NHS). Acylation of 2'-deoxyguanosine (dGuo), used as a prototypical deoxynucleoside, and N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dGuo-8-ABP), the major DNA adduct formed after in vivo exposure to 4-aminobiphenyl, a known human carcinogen, with TBM-NHS was optimized, and products were characterized by 3H radioactivity, UV absorbance, mass spectrometry, and 1H and 13C NMR. Derivatives acylated on hydroxyl (5' or 3') and/or amine (N2) groups were unambiguously determined to be mono-, bis-, and tris-TBM-acylated nucleosides. Under optimal acylation conditions [TBM-NHS (> or = 4 x 10(5) molar equivalents), pyridine (50 microL), THF (50 microL), and diisopropylcarbodiimide (DIC) (1 microL) and incubation for 2 h at 37 degrees C], the efficiency of acylation for picomole or smaller quantities of dGuo-8-ABP exceeded 95%, with the tris-TMB-acylated nucleoside representing the major product (88%). A linear correlation was obtained between the amount of [3H]dGuo-8-ABP introduced into the reaction and the total amount of TBM-acylated products formed. These results support the validity of this strategy for adaptation as an analytical method for the detection of low levels of DNA adducts through the use of (tert-butoxycarbonyl)-L-[35S]-methionine N-hydroxysuccinimidyl ester.


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